molecular formula C20H17NO3S B4877386 phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate

phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate

Cat. No. B4877386
M. Wt: 351.4 g/mol
InChI Key: SHALPWUILUBBEI-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate, also known as APVBS, is a synthetic compound that has gained attention for its potential use in scientific research. APVBS belongs to the class of sulfonated stilbene compounds and has shown promising results in various studies.

Mechanism of Action

Phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate is believed to exert its effects through the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division and is a target for many cancer therapies. By inhibiting tubulin polymerization, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate disrupts the formation of microtubules, leading to cell death. Additionally, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been found to have low toxicity in vitro and in vivo, making it a promising compound for scientific research. In addition to its potential use in cancer therapy and neuroprotection, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has also been studied for its antioxidant and anti-inflammatory effects. phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been shown to reduce oxidative stress and inflammation in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate is its high fluorescence intensity, making it a useful tool for imaging biological structures. Additionally, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has low toxicity, making it a safe compound for scientific research. However, one limitation of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate can be challenging, requiring specialized equipment and expertise.

Future Directions

There are several future directions for research involving phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate. One area of interest is the development of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate-based cancer therapies. phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Additionally, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate could be studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, the synthesis of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate could be optimized to improve its solubility and increase its potential for use in scientific research.
Conclusion:
Phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate is a synthetic compound that has shown promise in various scientific research areas, including fluorescence imaging, cancer therapy, and neuroprotection. phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate exerts its effects through the inhibition of tubulin polymerization and has low toxicity, making it a safe compound for scientific research. Future research involving phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate could lead to the development of new cancer treatments and treatments for neurodegenerative diseases.

Synthesis Methods

The synthesis of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate involves the reaction of 5-aminobenzenesulfonamide with 2-phenylvinylbromide in the presence of a palladium catalyst. This reaction results in the formation of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate as a white solid. The purity of the compound can be increased by recrystallization in an appropriate solvent.

Scientific Research Applications

Phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been studied for its potential use in various scientific research areas, including fluorescence imaging, cancer therapy, and neuroprotection. phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been shown to have high fluorescence intensity, making it a useful tool for imaging biological structures. In cancer therapy, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been shown to have neuroprotective effects, making it a possible treatment for neurodegenerative diseases.

properties

IUPAC Name

phenyl 5-amino-2-[(E)-2-phenylethenyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c21-18-14-13-17(12-11-16-7-3-1-4-8-16)20(15-18)25(22,23)24-19-9-5-2-6-10-19/h1-15H,21H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHALPWUILUBBEI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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